molecular formula C22H19ClN2O4 B15084324 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide CAS No. 396658-52-9

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

Cat. No.: B15084324
CAS No.: 396658-52-9
M. Wt: 410.8 g/mol
InChI Key: FXQUHKSAQKEFRE-ZMOGYAJESA-N
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Description

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorophenylmethanol, which is then reacted with 4-hydroxy-3-methoxybenzaldehyde under specific conditions to form the desired product. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylmethanol
  • 4-hydroxy-3-methoxybenzaldehyde
  • 4-chlorobenzenethiol

Uniqueness

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

396658-52-9

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-21-12-16(4-11-20(21)26)13-24-25-22(27)17-5-9-19(10-6-17)29-14-15-2-7-18(23)8-3-15/h2-13,26H,14H2,1H3,(H,25,27)/b24-13+

InChI Key

FXQUHKSAQKEFRE-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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